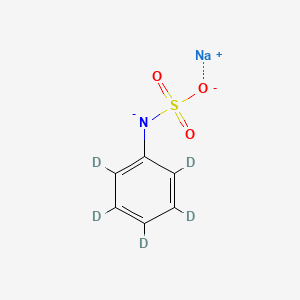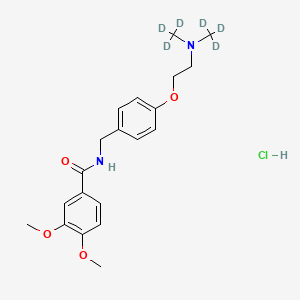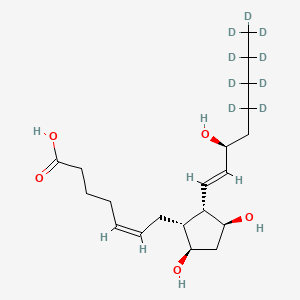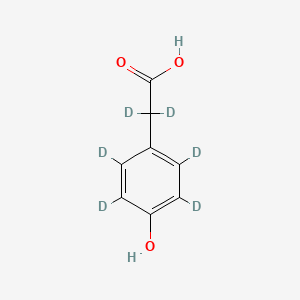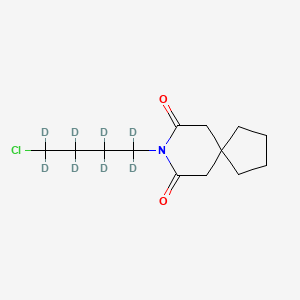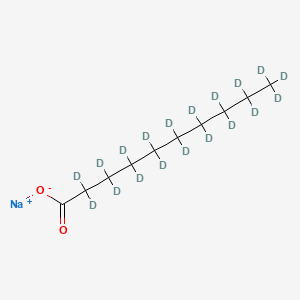
Nifekalant-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nifekalant-d4 is a deuterated form of nifekalant, a class III antiarrhythmic agent. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of nifekalant. Nifekalant itself is known for its ability to prolong the duration of the action potential and the effective refractory period of ventricular and atrial myocytes by blocking potassium currents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of nifekalant-d4 involves the deuteration of nifekalant. This process typically includes the incorporation of deuterium atoms into the nifekalant molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented, but it generally involves the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as the laboratory synthesis but on a larger scale. This would involve the use of specialized equipment to handle deuterated compounds and ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Nifekalant-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Nifekalant-d4 is used extensively in scientific research to study the pharmacokinetics and pharmacodynamics of nifekalant. Its applications include:
Chemistry: Used as a tracer in studies involving the metabolism and distribution of nifekalant.
Biology: Helps in understanding the biological pathways and interactions of nifekalant.
Medicine: Used in clinical trials to evaluate the efficacy and safety of nifekalant in treating arrhythmias.
Industry: Employed in the development of new antiarrhythmic drugs and formulations
Mechanism of Action
Nifekalant-d4 exerts its effects by blocking various potassium currents, including the rapid component of the delayed rectifier potassium current, the transient outward potassium current, the inward rectifier potassium current, and the ATP-sensitive potassium current. This blockade results in the prolongation of the action potential duration and the effective refractory period of ventricular and atrial myocytes. The molecular targets involved in this mechanism include potassium channels and other related pathways .
Comparison with Similar Compounds
Similar Compounds
Amiodarone: Another class III antiarrhythmic agent with a broader spectrum of action, including sodium and calcium channel blockade.
Sotalol: A non-selective beta-blocker with class III antiarrhythmic properties.
Dofetilide: A selective class III antiarrhythmic agent that specifically blocks the rapid component of the delayed rectifier potassium current.
Uniqueness of Nifekalant-d4
This compound is unique due to its deuterated nature, which allows for more precise pharmacokinetic and pharmacodynamic studies. The deuterium atoms provide stability and reduce the rate of metabolic degradation, making it an invaluable tool in scientific research .
Properties
Molecular Formula |
C19H27N5O5 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1,3-dimethyl-6-[2-[3-(4-nitrophenyl)propyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H27N5O5/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29/h5-8,14,20,25H,3-4,9-13H2,1-2H3/i12D2,13D2 |
InChI Key |
OEBPANQZQGQPHF-IDPVZSQYSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N(CCCC1=CC=C(C=C1)[N+](=O)[O-])CCNC2=CC(=O)N(C(=O)N2C)C |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





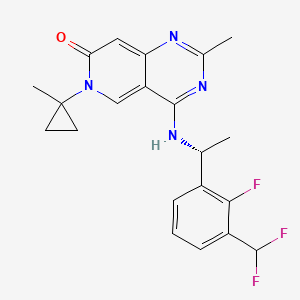
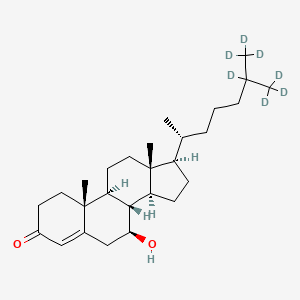
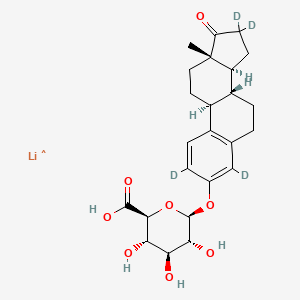
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)
